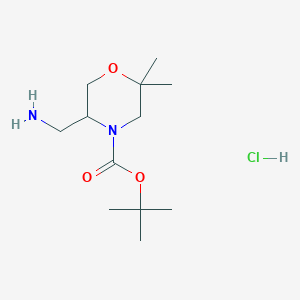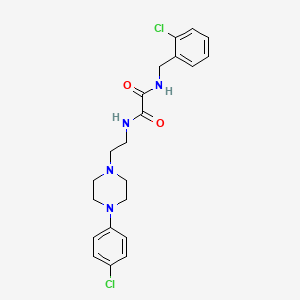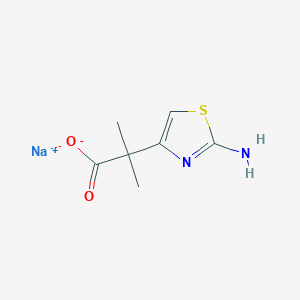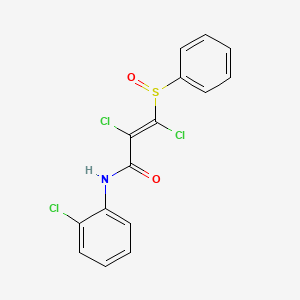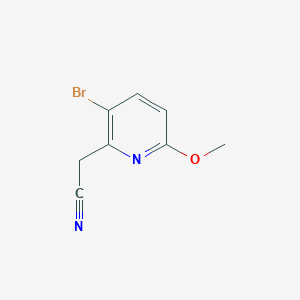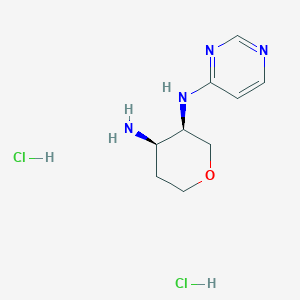
(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives are a class of compounds that have attracted considerable attention due to their wide range of biological activities and applications in pharmaceutical chemistry. They play a crucial role in the design and development of new therapeutic agents, offering a versatile scaffold for chemical modifications and optimizations.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, starting from various precursors such as amino thiophenes, urea, and ethane-1,2-diamine. For instance, Huang et al. (2020) reported the synthesis of a pyrimidine derivative through the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, showcasing a typical pathway for crafting such compounds (Huang et al., 2020).
Molecular Structure Analysis
The crystal structure and molecular geometry of pyrimidine derivatives can be elucidated using X-ray diffraction and density functional theory (DFT) calculations. For example, detailed structural analysis provided insights into the optimized geometric bond lengths, bond angles, and the molecular electrostatic potential (MEP) surface map, aiding in understanding the molecular structure at a quantum level (Huang et al., 2020).
Scientific Research Applications
Antiproliferative Activity in Cancer Research : A related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, shows marked inhibition against various human cancer cell lines, suggesting potential applications in cancer research and treatment (Huang et al., 2020).
Hydrogen Bonding in Crystal Structures : Studies on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, a similar compound, reveal insights into hydrogen bonding in crystal structures, which is crucial for understanding molecular interactions in pharmaceutical and material science (Trilleras et al., 2008).
Antibacterial Activity : Novel pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound , have been synthesized and characterized for antibacterial activity. This suggests potential use in developing new antibacterial agents (He et al., 2020).
Chemical Synthesis and Pharmacology : The synthesis and pharmacological evaluation of pyrazolo[3,4-d]pyrimidines, which are structurally similar to the queried compound, provide a basis for the development of new drugs and therapeutic agents (Altenbach et al., 2008).
Molecular Dynamics and Corrosion Inhibition : A study involving pyrimidine derivatives demonstrates their potential as corrosion inhibitors, highlighting applications in materials science and industrial chemistry (Abdelshafi, 2020).
Safety and Hazards
properties
IUPAC Name |
(3R,4R)-3-N-pyrimidin-4-yloxane-3,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-7-2-4-14-5-8(7)13-9-1-3-11-6-12-9;;/h1,3,6-8H,2,4-5,10H2,(H,11,12,13);2*1H/t7-,8+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWLILNNTCJLHC-YUZCMTBUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)NC2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)NC2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493852.png)


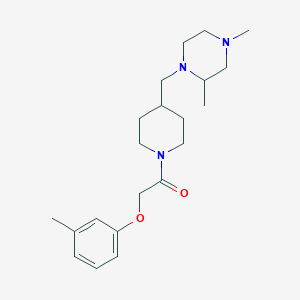
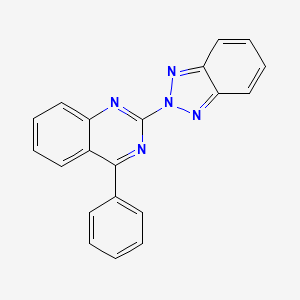
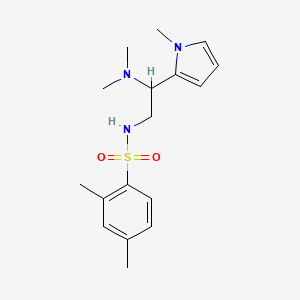
![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)
